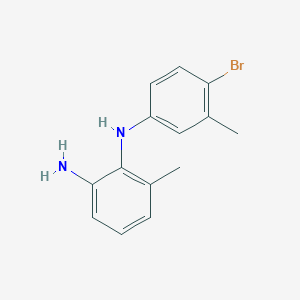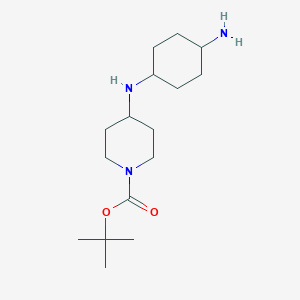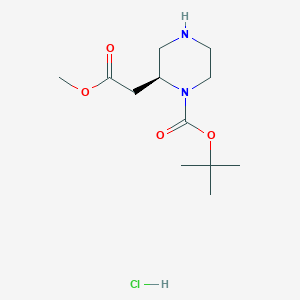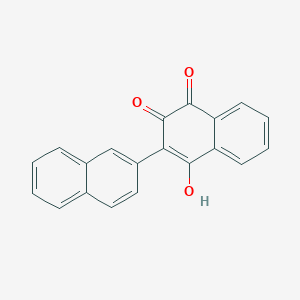
1,4-Diphenylquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenylquinazolin-2(1H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of two phenyl groups attached to the quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenylquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives. One common method includes the following steps:
Condensation Reaction: Anthranilic acid is reacted with benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization upon heating to form the quinazolinone core.
Substitution: The phenyl groups are introduced through a substitution reaction using appropriate phenylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
1,4-Diphenylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 1,4-Diphenylquinazolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
1,4-Diphenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Methylquinazolin-4(3H)-one: Lacks the phenyl groups, leading to different chemical and biological properties.
6-Chloroquinazolin-4(3H)-one: Contains a chlorine substituent, which can alter its reactivity and biological activity.
3-Phenylquinazolin-4(3H)-one: Has a phenyl group at a different position, affecting its overall structure and function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
属性
分子式 |
C20H14N2O |
|---|---|
分子量 |
298.3 g/mol |
IUPAC 名称 |
1,4-diphenylquinazolin-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H |
InChI 键 |
WWNXHLVGZKQAOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)








![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
